Cas no 66646-88-6 (Methyl 2-(benzylideneamino)acetate)

Methyl 2-(benzylideneamino)acetate structure
66646-88-6 structure
Product Name:Methyl 2-(benzylideneamino)acetate
CAS No:66646-88-6
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD03701585
CID:396034
PubChem ID:4169153
Update Time:2025-04-19

Methyl 2-(benzylideneamino)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(benzylideneamino)acetate
    • Glycine, N-(phenylmethylene)-, methyl ester
    • benzaldehyde Schiff base of glycine methyl ester
    • N-benzylidene glycine methyl ester
    • N-phenylmethyleneglycine methyl ester
    • N-Benzylideneglycine methyl ester
    • AKOS015889515
    • starbld0011751
    • SCHEMBL687935
    • 138495-05-3
    • SCHEMBL6118220
    • Methyl-2-(benzylideneamino)acetate
    • DTXSID90400212
    • N(phenylmethylene)glycine methyl ester
    • CS-0166914
    • (benzylidene-amino)-acetic acid methyl ester
    • YOIONBBMZSLNLR-UHFFFAOYSA-N
    • methyl (benzylideneamino)acetate
    • D82580
    • 66646-88-6
    • MFCD03701585
    • Methyl((phenylmethylidene)amino)acetate,95%
    • (E)-methyl 2-(benzylideneamino)acetate
    • N-(phenylmethylene)glycine methyl ester
    • METHYL 2-[(E)-(PHENYLMETHYLIDENE)AMINO]ACETATE
    • Methyl (E)-2-(benzylideneamino)acetate
    • Methyl [(phenylmethylidene)amino]acetate
    • FT-0755529
    • DA-21100
    • METHYL ((PHENYLMETHYLIDENE)AMINO ACETAT&
    • DB-247248
    • MDL: MFCD03701585
    • Inchi: 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+
    • InChI Key: YOIONBBMZSLNLR-YRNVUSSQSA-N
    • SMILES: O(C)C(C/N=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.104 g/mL at 25 °C(lit.)
  • Boiling Point: 94-100 °C0.15 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.5480(lit.)
  • PSA: 38.66000
  • LogP: 1.27850
  • Solubility: Not available

Methyl 2-(benzylideneamino)acetate Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

Methyl 2-(benzylideneamino)acetate Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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